DHA-CoA Exhibits the Lowest Apparent Km for Acyl-CoA Synthetase vs. Other Fatty Acids
In rat heart microsomal acyl-CoA synthetase assays, docosahexaenoyl-CoA (DHA-CoA) demonstrated the lowest apparent Km among all fatty acids tested, indicating the highest enzyme affinity [1]. This low Km underlies the competitive inhibition of arachidonoyl-CoA (AA-CoA) formation by DHA-CoA, with a 50% reduction in AA incorporation into phosphatidylcholine observed at a DHA/AA molar ratio of just 1.5 [1].
| Evidence Dimension | Apparent Michaelis constant (Km,app) for acyl-CoA synthetase |
|---|---|
| Target Compound Data | Lowest apparent Km among all fatty acids examined (exact value not reported in this study, but described as lowest) |
| Comparator Or Baseline | Arachidonic acid (AA) and other fatty acids tested; exact values not provided in this study |
| Quantified Difference | DHA-CoA exhibited the lowest Km; DHA inhibited AA incorporation into PC by 50% at a DHA/AA molar ratio of 1.5 [1] |
| Conditions | Rat heart homogenate and purified cultured rat ventricular myocytes; acyl-CoA synthetase assay |
Why This Matters
Superior enzyme affinity dictates preferential activation and incorporation into cardiac phospholipids, making DHA-CoA the key determinant for altering membrane DHA composition, a critical consideration for researchers studying dietary lipid remodeling.
- [1] Nalbone G, Grynberg A, Chevalier A, Leonardi J, Termine E, Lafont H. In vitro study of docosahexaenoic acid incorporation into phosphatidylcholine by enzymes of rat heart. Molecular and Cellular Biochemistry, 1990, 93(2):119-128. View Source
